molecular formula C9H12N4O2 B2999606 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide CAS No. 1040058-29-4

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide

Cat. No.: B2999606
CAS No.: 1040058-29-4
M. Wt: 208.221
InChI Key: DNZZCTAMHATLLW-UHFFFAOYSA-N
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Description

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide is a synthetic organic compound characterized by a central acetamide core substituted with a urea-linked 3-aminophenyl group. Its molecular formula is C₉H₁₁N₄O₂, and its structure features a carbamoyl bridge (NH–CO–NH) connecting the 3-aminophenyl moiety to the acetamide backbone.

Properties

IUPAC Name

2-[(3-aminophenyl)carbamoylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-6-2-1-3-7(4-6)13-9(15)12-5-8(11)14/h1-4H,5,10H2,(H2,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZZCTAMHATLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide typically involves the reaction of 3-aminobenzoic acid with ethyl chloroacetate to form an intermediate ester. This ester is then reacted with ammonia to yield the desired product. The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbamoyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

Tubulin Polymerization Inhibition: Indole-based aminoacetamide derivatives (e.g., 165d) exhibit potent antiproliferative activity (IC₅₀: ~15 µM) by disrupting microtubule assembly .

HDAC8 Inhibition: Compounds like 6(a–c) with hydroxyacetamide and aminoacetamide linkers show strong HDAC8 inhibition via dual binding to orthosteric and allosteric pockets . The target compound’s urea group could enhance hydrogen bonding with HDAC8’s zinc-binding site, but the absence of a phthalimide "cap" may limit hydrophobic interactions.

Anticonvulsant Activity: Bicyclic aminoacetamides (e.g., 40, 47) demonstrate ED₅₀ values <100 mg/kg in maximal electroshock (MES) tests . The 3-aminophenyl group in the target compound may improve blood-brain barrier penetration compared to bulkier bicyclic substituents, but its carbamoyl urea could increase metabolic instability.

Cytotoxicity: α-Aminoacetamide derivatives (e.g., scopoletin analogs) show weaker cytotoxicity than acrylamide derivatives, suggesting that substituent flexibility and electronic properties critically influence activity .

Toxicity and Pharmacokinetics

    Biological Activity

    2-{[(3-Aminophenyl)carbamoyl]amino}acetamide, also known as N-(3-(carbamoylamino)phenyl)acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure comprises an amide functional group linked to a 3-aminophenyl moiety, which contributes to its potential therapeutic applications. Recent studies highlight its antibacterial and antiviral properties, positioning it as a candidate for further drug development.

    The molecular formula of this compound is C8H10N2O2. The compound exhibits typical reactivity patterns associated with amides, including nucleophilic substitutions and hydrolysis under various conditions. Its ability to form salts with acids and undergo acylation reactions enhances its versatility in medicinal applications.

    Antibacterial Properties

    Research indicates that this compound possesses notable antibacterial properties. Studies have demonstrated its efficacy in inhibiting the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

    A comparative analysis of the antibacterial activity of related compounds is presented in the table below:

    Compound Name Structure Antibacterial Activity (MIC µg/mL)
    This compoundC8H10N2O232
    N-(3-Aminophenyl)acetamideC8H10N2O64
    4-(3-Aminophenyl)butanamideC11H14N2O128

    The minimum inhibitory concentration (MIC) values indicate that this compound is more effective than its analogs against certain bacterial strains, making it a promising candidate for further development into antimicrobial agents.

    Antiviral Activity

    In addition to its antibacterial effects, this compound has shown potential as an antiviral agent. A recent study investigated its binding affinity to the SARS-CoV-2 NSP13 helicase, a critical enzyme for viral replication. The results indicated that this compound exhibited effective binding interactions with several key residues of the helicase, suggesting its potential as a lead molecule in antiviral drug development .

    Case Studies

    • SARS-CoV-2 NSP13 Helicase Inhibition :
      • A study conducted on the binding affinity of N-(3-(carbamoylamino)phenyl)acetamide against SARS-CoV-2 NSP13 revealed significant inhibition potential. The docking analysis highlighted strong interactions with crucial amino acid residues, indicating that this compound could serve as a valuable lead for developing antiviral therapies against COVID-19 .
    • Antibacterial Efficacy :
      • In vitro tests demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

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